![molecular formula C19H24N4O4S B6558170 1-(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide CAS No. 1040655-32-0](/img/structure/B6558170.png)
1-(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide
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Description
The compound “1-(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide” is a complex organic molecule. It is related to a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core not associated previously with trace amine-associated receptor 1 (TAAR1) modulation in the literature . The synthesis of these compounds often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridopyrimidines, have shown therapeutic interest and have been used as therapeutics .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to impact a variety of biochemical pathways, often leading to therapeutic effects .
Result of Action
Similar compounds have been found to have various effects, including antitumor and cytotoxic activity .
properties
IUPAC Name |
1-[2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-26-14-3-4-16(27-2)15(10-14)22-19-21-13(11-28-19)9-17(24)23-7-5-12(6-8-23)18(20)25/h3-4,10-12H,5-9H2,1-2H3,(H2,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMWMAWKWEBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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